molecular formula C11H20O4 B057954 Diethyl diethylmalonate CAS No. 77-25-8

Diethyl diethylmalonate

Cat. No. B057954
CAS RN: 77-25-8
M. Wt: 216.27 g/mol
InChI Key: ZKBBUZRGPULIRN-UHFFFAOYSA-N
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Patent
US05849949

Procedure details

The following are weighed into a 2 liter multinecked flask equipped with a stirrer, thermometer, dropping funnel and distilling section: 530 ml of aqueous saturated K2SO4 solution (10% strength, from previous batches), 206 g of KOH flakes (85%, 3.12 mol) and 500 ml of ethanol 95% strength (recovery from previous batches). The mixture is then heated to boiling until a clear solution is obtained. Over a period of 1 h, 270.5 g of diethyl diethylmalonate (1.25 mol) are added dropwise, and over a period of 5-6 hours from 160-180 ml of ethanol are removed by distillation. The batch is cooled. Then, with cooling (to about 25° C.), a 177 g amount of conc. H2SO4 (96% strength, 1.73 mol), which amount beforehand is diluted with about the same amount of H2 O, is added gradually until the pH has dropped to a level of from 1-2.
Quantity
270.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.73 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:14][CH3:15])([C:9]([O:11]CC)=[O:10])[C:4]([O:6]CC)=[O:5])[CH3:2].OS(O)(=O)=O>>[CH2:14]([C:3]([CH2:1][CH3:2])([C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5])[CH3:15]

Inputs

Step One
Name
Quantity
270.5 g
Type
reactant
Smiles
C(C)C(C(=O)OCC)(C(=O)OCC)CC
Step Two
Name
Quantity
1.73 mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
DISTILLATION
Type
DISTILLATION
Details
distilling section
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
over a period of 5-6 hours from 160-180 ml of ethanol are removed by distillation
Duration
5.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The batch is cooled
ADDITION
Type
ADDITION
Details
is added gradually until the pH
ADDITION
Type
ADDITION
Details
has dropped to a level of from 1-2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C(C(=O)O)(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.